(5S)-5-Methyl-1,3-oxazolidine is a chiral compound belonging to the oxazolidine family, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active molecules, such as anticoagulants.
The primary sources of information regarding (5S)-5-Methyl-1,3-oxazolidine include academic research articles, patents, and chemical databases. Notably, it has been referenced in the context of synthesizing intermediates for pharmaceuticals like Rivaroxaban, an oral anticoagulant used to prevent blood clots.
(5S)-5-Methyl-1,3-oxazolidine is classified as a heterocyclic compound. It falls under the category of oxazolidines, which are cyclic amines that contain an oxazolidine ring. The stereochemistry indicated by "(5S)" denotes its specific spatial arrangement, which is crucial for its biological activity.
The synthesis of (5S)-5-Methyl-1,3-oxazolidine can be achieved through various methods. A notable approach involves the reaction of chiral amino alcohols with carbonyl compounds. For example, one method utilizes the cyclization of 2-substituted amino alcohols with aldehydes or ketones under acidic conditions to form the oxazolidine ring.
In a typical synthesis route:
Patents have described methods that include using lithium reagents in inert solvents to facilitate these reactions under mild conditions, enhancing yield and minimizing by-products .
The molecular structure of (5S)-5-Methyl-1,3-oxazolidine features a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific stereochemistry at position 5 (denoted as S) is critical for its functionality.
Key structural data include:
(5S)-5-Methyl-1,3-oxazolidine participates in various chemical reactions:
The reactions are often conducted under controlled conditions to ensure selectivity and yield. For instance, acylation reactions may involve the use of acyl chlorides or anhydrides in the presence of bases to facilitate the reaction while minimizing side reactions .
The mechanism of action for (5S)-5-Methyl-1,3-oxazolidine primarily relates to its role as an intermediate in synthesizing pharmacologically active compounds. For example, when used in synthesizing Rivaroxaban:
Studies have shown that modifications at the oxazolidine ring can significantly alter the pharmacodynamics and pharmacokinetics of derived compounds .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed to characterize this compound and confirm its structure .
(5S)-5-Methyl-1,3-oxazolidine has significant applications in:
The exploration of oxazolidines began in the mid-20th century alongside the discovery of antimicrobial oxazolidinones like furazolidone and cycloserine [2] [3]. Early research focused on their stability and ring-opening reactions, revealing their utility as protective groups for aldehydes and ketones via amino alcohol cyclization. The development of stereoselective synthetic methods in the 1980s–1990s, particularly for 5-substituted variants, enabled systematic studies of their conformational behavior and applications. For example, the Upjohn group’s iodocyclocarbamation methodology provided racemic oxazolidines, while DuPont’s asymmetric syntheses using chiral epoxides established routes to enantiopure derivatives like (5S)-5-methyl-1,3-oxazolidine [3] [5]. These advances positioned oxazolidines as valuable precursors to natural products and chiral auxiliaries, distinct from the pharmacologically driven studies of oxazolidinones [6].
The C5 position in (5S)-5-methyl-1,3-oxazolidine is stereogenic, and its (S)-configuration governs the compound’s three-dimensional structure and reactivity:
Table 1: Stereochemical Influence on Key Reactivity Parameters
Reaction Type | Effect of (5S)-Configuration | Experimental Outcome |
---|---|---|
Nucleophilic ring-opening | Diastereoselective attack at C2 or C5 | High de in products from Grignard reagents |
Hydrolysis | Altered ring strain due to equatorial methyl orientation | Faster kinetics vs. (5R)-isomer |
Metal chelation | Preferential complexation with Lewis acids | Enhanced stereocontrol in Diels-Alder reactions |
Although structurally similar, oxazolidines and oxazolidinones exhibit divergent properties due to the absence/presence of the 2-carbonyl group:
Table 2: Core Structural and Functional Differences
Property | Oxazolidine (e.g., (5S)-5-Methyl-1,3-oxazolidine) | Oxazolidinone (e.g., Linezolid) |
---|---|---|
Ring electronics | Electron-rich nitrogen; basic character | Electron-deficient nitrogen; amide-like |
Hydrogen bonding | Weak H-bond acceptor (O, N) | Strong H-bond donor/acceptor (N–H, C=O) |
Metabolic stability | Prone to acid-catalyzed hydrolysis | Resistant to hydrolysis (e.g., linezolid) |
Medicinal applications | Limited direct use; chiral synthon | Antibacterial pharmacophores |
Synthetic Applications and Methodologies
Key routes to (5S)-5-methyl-1,3-oxazolidine include:
Table 3: Representative Synthetic Approaches
Method | Starting Materials | Key Conditions | Yield/Selectivity |
---|---|---|---|
Chiral resolution | Racemic amino alcohol + ketone | (R)-Mandelic acid resolution | 40–60%, >98% ee (S) |
Iodocyclocarbamation | Amino alcohol + I₂, CO₃²⁻ | Pyridine, 0–25°C | 70–85% (racemic) |
Asymmetric epoxide ring-opening | Aziridine + carbonyl compound | Lewis acid catalyst | 75–92%, 90–99% ee (S) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: